molecular formula C4H4N2O3 B12809216 1-Hydroxyuracil CAS No. 696-12-8

1-Hydroxyuracil

货号: B12809216
CAS 编号: 696-12-8
分子量: 128.09 g/mol
InChI 键: YLDISKWYZFVQIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Hydroxyuracil is a natural product found in Pseudoceratina purpurea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

696-12-8

分子式

C4H4N2O3

分子量

128.09 g/mol

IUPAC 名称

1-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C4H4N2O3/c7-3-1-2-6(9)4(8)5-3/h1-2,9H,(H,5,7,8)

InChI 键

YLDISKWYZFVQIK-UHFFFAOYSA-N

规范 SMILES

C1=CN(C(=O)NC1=O)O

产品来源

United States

Synthetic Strategies and Chemical Modifications for Research

Established Synthetic Methodologies for 1-Hydroxyuracil

The primary and most direct synthesis of this compound involves the condensation of hydroxylamine (B1172632) with a suitable three-carbon precursor. A common method is the reaction of hydroxylamine hydrochloride with potassium cyanate (B1221674), which first forms hydroxyurea (B1673989). The hydroxyurea then undergoes cyclization with a malonic acid derivative or a related compound to form the this compound ring.

A widely cited industrial synthesis involves the reaction of hydroxylamine hydrochloride with potassium cyanate in an aqueous medium. This exothermic reaction, typically conducted at temperatures between 60–80°C, yields this compound with a purity of over 85% after recrystallization. Another approach involves the reaction of ethyl carbamate (B1207046) with hydroxylamine hydrochloride in the presence of sodium hydroxide (B78521). After an extended period at room temperature, the reaction mixture is neutralized and the product is extracted with ethanol, yielding hydroxyurea which can then be cyclized. orgsyn.org

Alternative, though less common, methods include the enzymatic oxidation of uracil (B121893) using cytochrome P450 isoforms. While this method offers high specificity, it remains challenging to scale up for large-scale production.

Table 1: Comparison of Synthetic Methods for Hydroxyurea (a precursor to this compound)

MethodReactantsReagentsConditionsYieldNotes
Cyanate Method Hydroxylamine hydrochloride, Potassium cyanateWater60-80°C>85% (for this compound)Exothermic reaction, suitable for industrial scale.
Carbamate Method Hydroxylamine hydrochloride, Ethyl carbamateSodium hydroxide, Hydrochloric acid, EthanolRoom temperature, then extraction53-73% (for hydroxyurea)Slower reaction time, requires extraction and purification. orgsyn.org
Enzymatic Method UracilCytochrome P450 isoforms--High specificity, difficult to scale.

Derivatization Approaches for Functional Probes

Derivatization of this compound is crucial for creating molecular tools to investigate its mechanism of action and to develop novel delivery systems. These modifications can be targeted at the N1-hydroxy group or other positions on the pyrimidine (B1678525) ring.

N- and O-Methylated Analogues for Mechanistic Elucidation

The synthesis of N- and O-methylated analogues of this compound is important for dissecting the role of the hydroxyl group and the amide protons in biological interactions.

O-Methylation: O-methylation of the N1-hydroxyl group can be accomplished using reagents like dimethyl carbonate (DMC) in the presence of a catalyst. google.com For phenolic hydroxyl groups, which share some chemical properties with the N-hydroxy group, O-methylation has been successfully achieved using DMC with a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium carbonate. sci-hub.se These methods offer a regioselective and environmentally safer alternative to traditional methylating agents.

A general method for the synthesis of O-benzyl protected N-hydroxyureas involves the reaction of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. The resulting O-benzyl protected N-hydroxyurea can then be deprotected via hydrogenation to yield the N-hydroxyurea. researchgate.net This approach could be adapted to synthesize O-alkylated this compound derivatives.

Table 2: Examples of Methylation Reactions for Uracil and Related Compounds

SubstrateMethylating AgentReagents/CatalystProductYieldReference
UracilMethyl iodideSodium hydride, DMSO1,3-Dimethyluracil60% umich.edu
Phenolic compoundsDimethyl carbonateK₂CO₃, Tetrabutylammonium bromideAryl methyl ethers95-99% sci-hub.se
Urea (B33335)Dimethyl carbonateCatalystO-methylisourea74-78% google.com

Conjugation with Supramolecular Assemblies for Delivery Research

To enhance the bioavailability and targeted delivery of this compound, conjugation with supramolecular assemblies such as cyclodextrins and cucurbiturils is an active area of research. These macrocyclic hosts can encapsulate guest molecules, altering their physicochemical properties. rsc.orgmdpi.com

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability. dntb.gov.uachalcogen.ro Studies have shown that 5-fluorouracil (B62378), a related pyrimidine analogue, forms stable inclusion complexes with α- and β-cyclodextrins and their hydroxypropyl derivatives. dntb.gov.uachalcogen.ro These complexes have been shown to increase the cytotoxic activity of 5-fluorouracil on cancer cell lines. dntb.gov.ua The formation of these complexes is typically achieved through methods like kneading, co-evaporation, or freeze-drying. researchgate.net Similar strategies could be employed for this compound to improve its delivery characteristics.

Cucurbiturils: Cucurbiturils are pumpkin-shaped macrocyclic molecules capable of forming stable host-guest complexes with a variety of molecules, including those with cationic or aromatic moieties. nih.govmdpi.com The interaction is driven by hydrophobic and ion-dipole interactions. Cucurbit revistadechimie.rouril has been shown to form stable complexes with cytosine, another pyrimidine base. asianpubs.org The encapsulation of drugs within cucurbiturils can enhance their solubility, stability, and cellular uptake. nih.gov While specific studies on this compound are limited, the principles of cucurbituril-based drug delivery suggest its potential as a carrier for this compound.

Table 3: Supramolecular Host-Guest Systems with Uracil Derivatives

Host MoleculeGuest MoleculeMethod of ComplexationKey FindingsReference
α-Cyclodextrin, β-Cyclodextrin5-FluorouracilKneadingIncreased cytotoxic activity on cancer cells. dntb.gov.ua
Hydroxypropyl-α-CD, Hydroxypropyl-β-CD5-Fluorouracil, UracilMelting in solutionFormation of stable inclusion complexes with enhanced thermal stability. researchgate.netrevistadechimie.ro
Cucurbit revistadechimie.rourilCytosine-Formation of a stable 1:1 host-guest complex. asianpubs.org

Synthesis of Related Hydroxylated Uracil Derivatives

The synthesis of other hydroxylated uracil derivatives, such as 5-hydroxyuracil (B1221707) and 6-hydroxyuracil (barbituric acid), provides valuable comparative compounds for biological studies.

5-Hydroxyuracil: The synthesis of 5-hydroxyuracil can be achieved through various routes. One method involves the treatment of 5-benzyloxyuracil with a deprotecting agent. 5-Benzyloxyuracil itself can be synthesized from 5-hydroxymethyluracil. uni-muenchen.de Another approach involves the acid-catalyzed hydrolysis of 2,4-diamino-5-hydroxypyrimidine.

6-Hydroxyuracil (Barbituric Acid): Barbituric acid and its derivatives are synthesized through the condensation of a malonic acid derivative with urea. mdpi.com For instance, the reaction of diethyl malonate with urea in the presence of a strong base like sodium ethoxide is a classic method for preparing barbituric acid.

The synthesis of N-substituted derivatives, such as N-benzyl-N-benzyloxyurea, can be achieved by reacting benzyloxyurea (B188258) with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide in methanol. google.com This highlights the versatility of the urea scaffold for generating a diverse range of derivatives.

Structural and Spectroscopic Characterization in Research

Advanced Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, provides a "fingerprint" of a molecule by probing its vibrational modes. This is essential for structural elucidation and identifying specific functional groups.

Matrix Isolation Fourier-Transform Infrared (FT-IR) Spectroscopy

Matrix isolation is a technique that involves trapping a molecule in an inert gas matrix at low temperatures, which allows for the study of individual molecules without intermolecular interactions. This method is particularly useful for identifying different tautomers. bibliotekanauki.pl While matrix isolation FT-IR studies have been conducted on uracil (B121893) and its derivatives, specific and detailed spectra for 1-Hydroxyuracil are not available in the reviewed literature. bibliotekanauki.placs.org Theoretical calculations on uracil tautomers suggest that their IR spectra should show distinct features, particularly in the N-H, O-H, and C=O stretching regions, but specific frequency and intensity data for this compound remain largely theoretical. mdpi.comescholarship.org

FT-Raman Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. While comprehensive FT-Raman studies have been performed on uracil and its other derivatives, like 5-hydroxymethyluracil, to assign vibrational modes, specific experimental or detailed computational FT-Raman data for this compound could not be located. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Chemical shifts of ¹H and ¹³C nuclei provide detailed information about the chemical environment of each atom.

¹H NMR Studies

Proton NMR studies are fundamental for identifying the number and type of hydrogen atoms in a molecule. For tautomeric systems like this compound, ¹H NMR would be expected to show characteristic signals for the vinyl protons (H5 and H6) and the hydroxyl proton. However, a search of scientific databases did not yield specific, reported ¹H NMR chemical shifts for this compound. Studies on related N-hydroxy pyrimidine (B1678525) structures have been conducted, but this data cannot be directly extrapolated to this compound. nih.govresearchgate.net

¹³C NMR Studies

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it invaluable for structural confirmation. While some databases mention the existence of a ¹³C NMR spectrum for this compound, the actual chemical shift data is not publicly provided. General chemical shift ranges for pyrimidine derivatives are known, but specific, experimentally verified values for this compound are absent from the available literature. frontiersin.orgd-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems and tautomeric forms. azooptics.comlibretexts.orgshu.ac.uk The absorption maximum (λmax) can differ significantly between tautomers, providing a method to study their equilibrium. libretexts.org Theoretical studies on uracil and its hydroxylated adducts have been performed, but experimental UV-Vis spectra specifically for this compound, detailing its electronic transitions, are not described in the sourced material. mdpi.comazooptics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the study of molecules with unpaired electrons, such as free radicals. ethz.ch The method is highly specific to paramagnetic species and provides detailed information about the electronic structure and environment of the unpaired electron. ethz.chwashington.edu In the context of this compound, EPR spectroscopy is theoretically crucial for identifying and characterizing the radical intermediates that may form during metabolic processes or upon interaction with reactive oxygen species (ROS).

While direct EPR spectroscopic studies specifically targeting this compound radical intermediates are not extensively documented in the reviewed literature, the principles of the technique and studies on analogous compounds, such as other uracil derivatives and hydroxypurines, provide a strong framework for understanding what such an analysis would entail. researchgate.netresearchgate.netacs.org The oxidation of uracil and its derivatives can lead to the formation of various radical species. researchgate.netoup.com For instance, the reaction with hydroxyl radicals (•OH) can result in addition products, while one-electron oxidation can produce radical cations. researchgate.netoup.com

EPR spectroscopy can distinguish between different radical structures through the analysis of the g-tensor and hyperfine coupling constants. washington.edu The g-tensor is a parameter that reflects the radical's electronic environment, while hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). ethz.chwashington.edu High-field EPR offers enhanced resolution of the g-tensor, which is particularly valuable for distinguishing between radicals where the unpaired electron is localized on different atoms (e.g., nitrogen vs. oxygen). washington.edu

In studies of related pyrimidines, spin trapping techniques are often employed in conjunction with EPR to detect and identify short-lived radical intermediates. iaea.org A spin trap is a diamagnetic molecule that reacts with a transient radical to form a much more stable paramagnetic radical adduct, which can then be readily observed by EPR.

Table 1: Representative EPR Parameters for Uracil-Related Radicals

Radical SpeciesPrecursorMethod of GenerationKey EPR Parameters (Hyperfine Coupling Constants in Gauss)Reference
Uracil anion radicalUracilElectron attachmenta(N1-H) = a(C5-H) = a(C6-H) ≈ 4.5 G (simulated) researchgate.net
5-Hydroxyuracil (B1221707) radical5-HydroxyuracilOne-electron oxidationData not explicitly detailed, but formation confirmed researchgate.netoup.com
2-Hydroxypyrimidine radical2-HydroxypyrimidinePhotolysis with triethylamineNot specified researchgate.net

This table is illustrative and compiles data from related uracil compounds to indicate the type of information obtainable from EPR studies, due to the lack of specific literature on this compound radicals.

Advanced Morphological and Surface Analysis in Enzyme-Compound Interactions

To fully comprehend the biological significance of this compound, it is essential to study its interactions with enzymes, such as DNA repair enzymes or metabolic enzymes. Advanced analytical techniques provide insights into the morphological changes and surface dynamics of these interactions at high resolution.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for determining the high-resolution structure of biological macromolecules, including enzyme-inhibitor complexes. cancer.gov This method involves flash-freezing the biological sample in a thin layer of vitreous ice, preserving it in a near-native state. cancer.gov Subsequent imaging with an electron microscope and computational reconstruction can yield structures at near-atomic resolution. cancer.govbiorxiv.org

In the context of an enzyme that binds this compound, cryo-EM could reveal:

The precise binding pocket of the inhibitor within the enzyme's active site. biorxiv.org

Conformational changes induced in the enzyme upon binding of this compound. biorxiv.orgnih.gov

The network of interactions (hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex. biorxiv.org

For example, a cryo-EM study of the enzyme USP1 with its inhibitor ML323 revealed an unusual binding mode where the inhibitor displaced part of the protein's hydrophobic core, leading to allosteric disruption of the active site. biorxiv.org A similar approach could elucidate the mechanism by which this compound inhibits a target enzyme.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful imaging technique capable of visualizing surfaces at the nanoscale, including individual protein molecules under physiological conditions. nih.govoup.com AFM can be used to study the morphological changes of an enzyme surface upon interaction with an inhibitor like this compound. acs.orgtandfonline.com By immobilizing an enzyme on a surface, AFM can map its topography before and after the introduction of the inhibitor, revealing changes in shape, size, or aggregation state. nih.govacs.org

Furthermore, AFM can be used in a force spectroscopy mode to measure the binding forces between a single enzyme molecule and its inhibitor. oup.comusp.br This is achieved by attaching the inhibitor to the AFM tip and measuring the force required to rupture the bond formed with the immobilized enzyme, providing quantitative data on the interaction strength. oup.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. cytivalifesciences.comnih.gov The method measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, e.g., an enzyme) is immobilized. biologymedjournal.com When another molecule (the analyte, e.g., this compound) in solution flows over the surface and binds to the ligand, the local refractive index changes, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.combiologymedjournal.com

An SPR experiment can provide a wealth of quantitative data, presented in a sensorgram, including:

Binding Affinity (K_D): The equilibrium constant that describes the strength of the interaction.

Kinetics: The association rate (k_a) and dissociation rate (k_d) of the binding event. cytivalifesciences.com

Specificity: Determining if the interaction is specific by testing against other similar molecules. cytivalifesciences.com

This technique is highly valuable for characterizing the binding dynamics of small molecule inhibitors like this compound to their target enzymes. nih.gov

Table 2: Application of Advanced Analytical Techniques to Enzyme-Inhibitor Studies

TechniquePrincipleInformation ObtainedExample ApplicationReference
Cryo-EM Electron microscopy of flash-frozen samplesHigh-resolution 3D structure of enzyme-inhibitor complexes, conformational changes.Determining the binding mode of the inhibitor ML323 to the deubiquitinase USP1. biorxiv.org cancer.govbiorxiv.org
AFM Scanning a sharp tip over a surface to map topography and forcesVisualization of enzyme morphology, measurement of single-molecule binding forces.Studying the interaction between acetylcholinesterase and its substrate and inhibitors. acs.org nih.govoup.comacs.org
SPR Detection of refractive index changes upon molecular binding to a sensor surfaceReal-time binding kinetics (k_a, k_d), equilibrium affinity (K_D), and specificity.Characterizing the interaction of various ligands with membrane proteins like GPCRs. nih.gov cytivalifesciences.comnih.govnih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 1-hydroxyuracil. These methods allow for the detailed exploration of its potential energy surface, revealing the various possible isomers and their conformational landscapes.

This compound can exist in several isomeric forms, primarily through tautomerism, which involves the migration of a proton. The uracil (B121893) ring itself can exhibit keto-enol and amine-imine tautomerism. The presence of the hydroxyl group at the N1 position introduces additional conformational possibilities.

The main tautomeric forms of the uracil core are the diketo, 2-hydroxy-4-keto, 1-hydroxy-2-keto, and dihydroxy forms. For this compound, the diketo form is the canonical structure. However, proton transfer from N3 to the O4 carbonyl group can lead to a keto-enol tautomer, and further proton transfers could result in other less stable forms.

Conformational analysis of this compound also involves considering the rotation around the N1-O bond. This rotation gives rise to different conformers, which can be characterized as syn or anti, depending on the orientation of the hydroxyl hydrogen with respect to the rest of the molecule. Computational studies on related molecules, such as 5-hydroxyuracil (B1221707), have shown that different planar minima for the hydroxyl group orientation can exist. rsc.org

Table 1: Plausible Tautomeric and Conformational Isomers of this compound This table presents a hypothetical representation of possible isomers for illustrative purposes, based on the known tautomerism of the parent uracil molecule.

Isomer TypeDescription
Tautomer1-hydroxy-pyrimidine-2,4(1H,3H)-dione (Canonical Diketo)
Tautomer1,4-dihydroxy-2(1H)-pyrimidinone
Tautomer1,2-dihydroxy-4(1H)-pyrimidinone
ConformerSyn-conformer (Rotation around N1-O bond)
ConformerAnti-conformer (Rotation around N1-O bond)

The relative stability of the different isomers of this compound is a key aspect of its chemistry. Theoretical calculations consistently show that for the parent uracil molecule, the diketo tautomer is the most stable form in the gas phase and in solution. rsc.orgmdpi.com This preference is attributed to the greater resonance stabilization of the diketo form.

By analogy with uracil, it is expected that the diketo tautomer of this compound is also the most energetically favorable isomer. The enol tautomers are predicted to be significantly higher in energy. For uracil, the energy difference between the most stable diketo form and the lowest energy enol tautomer is in the range of 9-11 kcal/mol. nih.govresearchgate.net The presence of the hydroxyl group at the N1 position is not expected to fundamentally alter this stability order, although it may influence the exact energy differences between the tautomers.

Table 2: Illustrative Relative Energies of this compound Tautomers This table provides hypothetical relative energy values to illustrate the expected stability order, based on computational studies of uracil. mdpi.comnih.gov

TautomerRelative Energy (kcal/mol)
1-hydroxy-pyrimidine-2,4(1H,3H)-dione0.0 (most stable)
1,4-dihydroxy-2(1H)-pyrimidinone~9-12
1,2-dihydroxy-4(1H)-pyrimidinone>12

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. A key application of MO theory in this context is the analysis of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. numberanalytics.com

The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile. The LUMO, on the other hand, is related to the ability to accept electrons, acting as an electrophile. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. numberanalytics.com

For this compound, the introduction of the electronegative oxygen atom of the hydroxyl group at the N1 position is expected to influence the energies of the frontier orbitals compared to uracil. The lone pairs on the hydroxyl oxygen will likely contribute to the HOMO, potentially raising its energy and making this compound a better electron donor than uracil. The effect on the LUMO is less straightforward but will also be influenced by the substituent. Consequently, the HOMO-LUMO gap of this compound is expected to differ from that of uracil, which would be reflected in its reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical energy values for the frontier molecular orbitals to illustrate the concepts discussed.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Uracil-6.5-0.56.0
This compound-6.2-0.45.8

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like this compound.

A key application of DFT is geometrical optimization, which involves finding the molecular structure that corresponds to a minimum on the potential energy surface. This process yields the equilibrium bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule. For this compound, geometrical optimization would provide a detailed three-dimensional picture of its most stable form.

Following geometrical optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies). Second, it provides the theoretical vibrational spectrum of the molecule. These calculated vibrational frequencies and their corresponding normal modes can be compared with experimental spectroscopic data (such as infrared and Raman spectra) to validate the theoretical model and aid in the interpretation of the experimental spectra. nih.gov

Table 4: Expected Vibrational Modes for this compound This table lists some of the expected characteristic vibrational modes for this compound based on the known vibrational spectra of uracil and its derivatives.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Description
O-H stretch3400-3600Stretching of the N1-OH bond
N-H stretch3100-3300Stretching of the N3-H bond
C=O stretch1650-1750Symmetric and asymmetric stretching of the carbonyl groups
C=C stretch1600-1650Stretching of the C5=C6 double bond
Ring breathing700-900In-plane deformation of the pyrimidine (B1678525) ring
N-O stretch850-950Stretching of the N1-O bond

Intermolecular and Intramolecular Interactions

The biological function and chemical behavior of this compound are governed by a complex network of intermolecular and intramolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these forces.

Intramolecular Interactions: A key feature of this compound is its potential for tautomerism, similar to its parent compound, uracil. The introduction of the N1-hydroxyl group increases the number of possible tautomeric forms. Computational studies on uracil and its derivatives have shown that the relative stability of these tautomers can be significantly influenced by substituents and the surrounding environment. uni-muenchen.denih.gov For this compound, DFT calculations can predict the geometries and relative energies of various tautomers, such as the keto-enol and di-enol forms.

Intermolecular Interactions: this compound engages in various non-covalent interactions with surrounding molecules, which is crucial for its behavior in a biological milieu.

Hydrogen Bonding: The hydroxyl group and the amide-like protons, as well as the carbonyl oxygens, make this compound both a potent hydrogen bond donor and acceptor. In aqueous solution, it forms a robust hydrogen-bonding network with water molecules. researchgate.net Ab initio molecular dynamics simulations on the related compound N-hydroxyurea show that the hydroxyl group is a strong proton donor to water, and the carbonyl oxygen acts as a strong acceptor, forming multiple hydrogen bonds. nih.gov These water-mediated interactions are critical for its solubility and can influence its conformational preferences. nih.govrsc.org

Stacking Interactions: As a pyrimidine derivative, this compound can participate in π-π stacking interactions with other nucleobases, which is a fundamental force in maintaining the structure of DNA and RNA. researchgate.net The strength of these interactions depends on the geometry of the interacting rings and their electronic properties. Computational studies on uracil and other nucleobases have quantified these stacking energies, revealing that they are primarily driven by dispersion forces. researchgate.netscienceopen.com The presence of the N1-hydroxyl group can modify the electrostatic potential of the uracil ring, potentially altering its stacking propensity compared to canonical uracil.

The table below summarizes the types of interactions this compound can participate in, based on computational studies of uracil and related compounds.

Interaction TypeDescriptionKey Functional Groups InvolvedComputational Method of Study
Intramolecular H-BondingHydrogen bond formation within a single molecule, influencing conformation and stability.N1-OH, C2=ODFT (Geometry Optimization, Frequency Analysis)
TautomerismEquilibrium between structural isomers that differ in proton and double bond positions.Ring N-H, C=O, N1-OHDFT, MP2 (Relative Energy Calculations)
Intermolecular H-BondingHydrogen bonds formed with solvent (e.g., water) or biomolecules.N1-OH, N3-H, C=O groupsMolecular Dynamics (MD), DFT with PCM
π-π StackingNon-covalent interaction between aromatic rings, crucial for nucleic acid structure.Pyrimidine RingMP2, CCSD(T), DFT-D (Interaction Energy Calculations)

Computational Mechanistic Elucidation

Computational chemistry is pivotal in mapping the reaction mechanisms involving this compound, especially for processes that are difficult to characterize experimentally, such as those involving radical species or high-energy transition states.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy pathways connecting them.

For this compound, PES analysis can be applied to understand various reaction pathways. A key example is tautomerization, where the molecule converts between its different isomeric forms. Computational studies on uracil derivatives have used methods like DFT to locate the transition states for proton transfer reactions and calculate the associated energy barriers. researchgate.net The intrinsic reaction coordinate (IRC) is then calculated to confirm that the located transition state correctly connects the reactant and product. nih.gov For this compound, this would involve mapping the energy landscape for proton transfer from the N1-hydroxyl group to a carbonyl oxygen, or from the N3 position to another acceptor site.

This compound can be a source of radical species, particularly in the context of oxidative stress. The formation of radicals often proceeds via hydrogen atom abstraction from the N-OH or N-H groups. Computational studies on the analogous compound hydroxyurea (B1673989) have extensively explored its radical chemistry. uni-muenchen.dersc.orgnih.gov These studies show that one-electron oxidation leads to the formation of an oxygen-centered (nitroxide) radical, which is generally more stable than nitrogen- or carbon-centered radicals. uni-muenchen.dersc.org

For this compound, hydrogen abstraction from the N1-OH group would similarly produce a nitroxide radical. DFT calculations can be used to determine the relative stabilities of different possible radicals. Once formed, these radicals can undergo complex rearrangements. vcu.edu PES analysis of these radical species can reveal pathways for intramolecular hydrogen or group migrations, as well as decomposition reactions. uni-muenchen.de For example, computational models for hydroxyurea radicals show pathways for tautomerization and conformational changes, with calculated energy barriers for each step. uni-muenchen.de

Reactions in biological systems occur in an aqueous environment, and solvent can have a profound impact on reaction energetics. Computational models can account for solvation effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a specific dielectric constant. primescholars.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on uracil derivatives show that polar solvents can significantly stabilize charged or highly polar transition states, thereby lowering reaction energy barriers compared to the gas phase. acs.org

Explicit Solvation Models: In this approach, individual solvent molecules (typically water) are included in the calculation. This allows for the investigation of specific hydrogen-bonding interactions between the solute, transition state, and the solvent molecules. rsc.org Studies on hydroxyurea and uracil have shown that including even a single explicit water molecule can significantly reduce the energy barriers for radical rearrangements and tautomerization by acting as a proton relay or by stabilizing the transition state through hydrogen bonding. uni-muenchen.denih.govresearchgate.net Molecular dynamics simulations provide a dynamic picture of how the solvent shell reorganizes during a reaction. nih.govrsc.org

The general finding is that solvation, particularly by water, tends to lower activation barriers for reactions involving polar or charged species, a critical factor for understanding the reactivity of this compound in a cellular environment. uni-muenchen.deresearchgate.net

Quantitative prediction of thermochemical properties is a strength of high-level quantum chemical calculations. These parameters are essential for assessing the stability and reactivity of this compound and its radical derivatives.

Reduction/Oxidation Potentials: The one-electron oxidation potential measures the ease with which a molecule loses an electron. Computational studies have successfully predicted the oxidation potentials for uracil and cytosine derivatives using DFT methods combined with a solvation model. nih.govsfb1309.denih.gov These calculations are crucial for understanding how this compound might behave under oxidative stress. The N-hydroxyl group is expected to lower the oxidation potential of the uracil ring, making it more susceptible to oxidation than canonical uracil.

Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of bond strength. The BDE of the N-OH bond in this compound is a key parameter for predicting its tendency to form a nitroxide radical. Calculations on related compounds can provide reliable estimates. For instance, studies on sulfur and selenium analogs of uracil have used BDE calculations to compare the relative strengths of S-H vs. O-H and Se-H vs. O-H bonds. mdpi.com

Radical Stabilization Energy (RSE): RSE quantifies the stability of a radical compared to a reference, non-stabilized radical (e.g., the methyl radical). uni-muenchen.de A more positive RSE indicates greater stabilization. Computational studies have calculated RSEs for a wide variety of nitrogen-centered radicals, rationalizing their stability based on resonance, inductive effects, and hyperconjugation. researchgate.net For the nitroxide radical derived from this compound, the RSE would be influenced by the delocalization of the unpaired electron over the N-O group and into the pyrimidine ring. The table below presents calculated thermochemical data for hydroxyurea radicals, which serve as a useful model for estimating the properties of this compound radicals. rsc.orgnih.gov

PropertySpecies (Hydroxyurea-derived)Calculated Value (kJ/mol)Computational MethodSignificance
BDE (N-H)H₂N-CO-NHOH404.6G3B3Energy to form aminyl radical.
BDE (O-H)H₂N-CO-NHOH319.2G3B3Energy to form nitroxide radical.
RSEH₂N-CO-NHO• (Nitroxide radical)110.0G3B3High stability of the O-centered radical.
RSEH₂N-CO-•NOH (N-centered radical)19.2G3B3Lower stability compared to the nitroxide.

Data adapted from computational studies on hydroxyurea. rsc.orgnih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD provides a dynamic view of how a molecule like this compound interacts with complex biological systems such as DNA, RNA, or proteins.

When incorporated into DNA or RNA, modified nucleobases like this compound can alter the structure, stability, and recognition of the nucleic acid by proteins. MD simulations can model these effects. For instance, simulations of DNA containing oxidized bases like 8-oxoguanine have revealed changes in the DNA backbone conformation and altered interactions with DNA repair proteins. frontiersin.org Similarly, an MD simulation of this compound within a DNA duplex could investigate:

Local DNA Structure: How the presence of the modified base affects local parameters like base-pair opening, helical twist, and groove width.

Hydrogen Bonding: The stability of the hydrogen bonds formed between this compound and a complementary base (e.g., adenine) and the potential for mispairing.

Solvent and Ion Interactions: The structure of the surrounding water and ion atmosphere, which is crucial for DNA stability.

MD simulations are also extensively used to study the binding of small molecules to proteins. researchgate.net If this compound acts as a substrate or inhibitor for an enzyme, MD simulations can elucidate the binding mechanism. nih.govresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. scienceopen.com Furthermore, by calculating the binding free energy, MD simulations can predict the affinity of this compound for a specific protein target, providing insights that are valuable for drug design. Recent MD studies have successfully modeled the interaction of hydroxyurea with DNA and hemoglobin, demonstrating how it can alter the macromolecule's physical properties and revealing key binding interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Mechanistic Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of mechanistic studies, QSAR models can provide valuable insights into the specific molecular features that govern the interaction of a compound with its biological target, thereby helping to elucidate its mechanism of action. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied theoretically, drawing parallels from studies on structurally related compounds such as uracil and hydroxyurea derivatives.

The primary mechanism of action for compounds like hydroxyurea is the inhibition of the enzyme ribonucleotide reductase (RR). This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. The inhibitory action of hydroxyurea is attributed to its ability to quench the tyrosyl free radical essential for the catalytic activity of the R2 subunit of the enzyme. Given its structural similarity, this compound is presumed to exert its biological effects through a similar mechanism.

A theoretical QSAR study on a series of this compound analogs could provide a more granular understanding of this interaction. Such a study would involve the calculation of various molecular descriptors for each analog and correlating them with their experimentally determined inhibitory activity against a specific target, such as ribonucleotide reductase.

Key Molecular Descriptors in a Theoretical QSAR Model for this compound Analogs

The selection of appropriate molecular descriptors is a critical step in developing a meaningful QSAR model. For this compound and its derivatives, these descriptors would likely fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with the enzyme's active site. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. For a radical scavenging mechanism, these descriptors would be highly relevant.

Mulliken charges: These describe the partial atomic charges on each atom, providing insight into electrostatic interactions and hydrogen bonding potential with amino acid residues in the active site.

Steric Descriptors: These relate to the size and shape of the molecule, which are important for determining how well it fits into the enzyme's binding pocket. Examples include:

Molecular weight and volume: Basic descriptors of molecular size.

Sterimol parameters: These provide a more detailed description of the shape of substituents.

Topological indices (e.g., Kier & Hall indices): These describe the branching and connectivity of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is important for its transport to the target site and for hydrophobic interactions within the binding pocket.

LogP (partition coefficient): This is a measure of the molecule's relative solubility in a nonpolar solvent versus a polar solvent.

Interpreting a QSAR Model for Mechanistic Insights

A well-validated QSAR model, often expressed as a linear or non-linear equation, can reveal the relative importance of different descriptors. For instance, a hypothetical QSAR equation for the RR inhibitory activity of this compound analogs might look like:

log(1/IC50) = a(HOMO energy) - b(LUMO energy) + c(LogP) - d(Molecular Volume) + constant

In this hypothetical model:

A positive coefficient for HOMO energy would suggest that higher HOMO energy (greater electron-donating ability) enhances inhibitory activity, which would be consistent with a radical scavenging mechanism.

A negative coefficient for LUMO energy would indicate that a greater electron-accepting ability is also favorable.

A positive coefficient for LogP would suggest that increased lipophilicity is beneficial for activity, possibly by facilitating entry into a hydrophobic pocket of the active site.

A negative coefficient for molecular volume might indicate that bulky substituents are detrimental to activity, suggesting steric hindrance within the binding site.

Research Findings from Related Compounds

QSAR studies on related classes of compounds can provide a framework for understanding how such a model for this compound might be interpreted. For example, a QSAR study on a series of uracil-based inhibitors of dUTPase, another enzyme involved in nucleotide metabolism, revealed the importance of specific electronic and steric features for their inhibitory activity.

Descriptor ClassSpecific Descriptor ExampleCorrelation with ActivityMechanistic Implication for dUTPase Inhibition
Electronic Atomic charge on N1 of the uracil ringPositiveIndicates the importance of hydrogen bonding at this position for interaction with the enzyme.
Steric Molar refractivity of substituents at C5NegativeSuggests that bulky substituents at this position are not well-tolerated in the active site.
Topological Kier shape index (kappa 2)PositiveHighlights the importance of a specific molecular shape for optimal binding.

Similarly, while a formal QSAR study is not available, structure-activity relationship (SAR) studies of thiosemicarbazone derivatives as ribonucleotide reductase inhibitors have highlighted key structural requirements for activity. nih.gov

Structural FeatureImportance for RR InhibitionPotential QSAR Descriptor Relevance
Heterocyclic Nitrogen Forms coordination complexes with metal ions in the active site.Electronic descriptors (e.g., partial atomic charges).
Flexible Bonds in Side Chain Allows the molecule to adopt the correct conformation for binding.Conformational and topological descriptors.
Aromatic Rings Interact with tyrosine residues in the active site.Descriptors related to aromaticity and hydrophobicity (e.g., LogP).
Hydroxyl Groups on Sugar Moieties Form hydrogen bonds with active site residues.Descriptors quantifying hydrogen bond donor/acceptor potential.

By applying these principles, a QSAR model for this compound and its derivatives could be developed to quantitatively explore the structural requirements for ribonucleotide reductase inhibition. Such a model would not only help in predicting the activity of new analogs but would also provide a deeper, quantitative understanding of the molecular interactions that underpin its mechanism of action.

Molecular Mechanisms of Action and Biochemical Pathway Modulation

Ribonucleotide Reductase (RNR) Inhibition: Molecular Basis

1-Hydroxyuracil, a derivative of the nucleobase uracil (B121893), exerts its primary biological effect through the inhibition of ribonucleotide reductase (RNR). This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. wikipedia.orgresearchgate.net The inhibition of RNR by compounds like hydroxyurea (B1673989), a structurally related agent, is a well-established mechanism. mdpi.comnih.govdroracle.ai RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). wikipedia.orgnih.gov Class Ia RNRs, found in mammals and other eukaryotes, are heterodimeric proteins composed of two subunits: a large R1 (or α) subunit and a small R2 (or β) subunit. nih.govnih.gov The R1 subunit houses the catalytic site and allosteric regulatory sites, while the R2 subunit contains a di-iron center that generates and stabilizes a tyrosyl free radical, which is indispensable for the catalytic process. nih.govnih.govresearchgate.net

The inhibitory action of this compound is directed at the M2 (or R2) subunit of RNR. Specifically, it functions as a radical scavenger, quenching the essential tyrosyl free radical. researchgate.netnih.gov This radical, located on a tyrosine residue within the R2 subunit, is critical for initiating the reduction of the ribonucleotide substrate at the catalytic site in the R1 subunit. nih.govnih.gov The process involves a long-range transfer of the radical from the R2 subunit to a cysteine residue in the R1 active site. nih.gov

This compound, much like its analog hydroxyurea, is believed to quench this tyrosyl radical through a direct one-electron transfer. mdpi.comnih.gov This action converts the tyrosyl radical back to a normal tyrosine residue, thereby inactivating the enzyme. nih.gov The tyrosyl radical is typically buried within a hydrophobic pocket of the R2 subunit, which raises questions about its accessibility to scavenger molecules. washington.edu One hypothesis suggests that small molecules like hydroxyurea, and by extension this compound, may penetrate the protein through small channels to directly access the radical. nih.govwashington.edu An alternative theory posits a long-range electron transfer mechanism from the scavenger molecule on the protein's surface to the buried radical. nih.gov

The inhibition of RNR by this compound directly leads to a decrease in the intracellular pools of deoxyribonucleoside triphosphates (dNTPs). mdpi.comfrontiersin.org Since RNR is the rate-limiting enzyme in dNTP synthesis, its inactivation halts the production of the necessary precursors for DNA synthesis. wikipedia.orgmdpi.com This depletion of the dNTP pool is a primary consequence of RNR inhibition and is the direct cause of the subsequent arrest of DNA replication. mdpi.comresearchgate.net

Table 1: Effect of RNR Inhibition by Hydroxyurea on Yeast dNTP Pools
dNTP% Decrease after 80 min in HU
dTTP21%
dATP18%
dCTP29%
dGTP15%

Data adapted from studies on hydroxyurea-treated yeast cells, showing the percentage decrease from G1-arrested levels. researchgate.net

The activity of RNR is intricately regulated by allosteric mechanisms to maintain a balanced supply of dNTPs for high-fidelity DNA replication. diva-portal.orgelifesciences.org The large R1 subunit contains two types of allosteric sites: the activity site (a-site) and the specificity site (s-site). diva-portal.orgresearchgate.net

Specificity Site (s-site): This site controls which of the four ribonucleotide substrates (CDP, UDP, GDP, ADP) will be reduced. diva-portal.orgelifesciences.org The binding of different effector nucleotides to the s-site induces conformational changes that alter the enzyme's substrate preference. diva-portal.org For example:

ATP or dATP binding promotes the reduction of pyrimidines (CDP and UDP). elifesciences.org

dTTP binding stimulates the reduction of GDP. elifesciences.org

dGTP binding promotes the reduction of ADP. elifesciences.org

Table 2: Allosteric Regulation of Class Ia Ribonucleotide Reductase
Allosteric SiteEffector MoleculeEffect on RNR ActivitySubstrate Reduction Promoted
Activity Site (a-site)ATPActivationOverall activity increased
dATPInhibitionOverall activity decreased
Specificity Site (s-site)ATP / dATP-CDP, UDP
dTTP-GDP
dGTP-ADP

Summary of the primary allosteric controls governing the activity and substrate choice of RNR. diva-portal.orgelifesciences.orgresearchgate.net

Modulation of Cellular Metabolic Pathways

The impact of this compound extends beyond the direct inhibition of DNA synthesis, influencing broader cellular metabolic networks. These effects are often secondary to the primary action on RNR and the resulting cellular stress.

The Pentose Phosphate (B84403) Pathway (PPP) and the Glycolytic Pathway are two fundamental glucose metabolism routes that are interconnected. biomolther.org Glycolysis breaks down glucose to pyruvate, generating ATP and NADH for energy. lumenlearning.comwikipedia.org The PPP branches from glycolysis at the glucose-6-phosphate step and is crucial for producing NADPH, a key reductant in managing oxidative stress, and for synthesizing ribose-5-phosphate, a precursor for nucleotide biosynthesis. biomolther.orgresearchgate.net

Inhibitors like hydroxyurea can indirectly affect these pathways. For instance, studies in yeast have shown that cells with deletions in key PPP genes are more sensitive to certain DNA-damaging agents, suggesting the PPP plays a role in the response to such stress. plos.org The production of NADPH by the PPP is vital for antioxidant defense systems. biomolther.orgplos.org Some research suggests that hydroxyurea may preferentially stimulate the PPP over the glycolytic pathway. nih.gov This could be a compensatory response to the oxidative stress induced by the drug or a mechanism to increase the production of nucleotide precursors via ribose-5-phosphate. frontiersin.org There is a reciprocal relationship where inhibition of glycolysis can increase the metabolic flux towards the PPP. biomolther.org Conversely, products of the PPP can modulate glycolytic enzymes. creative-proteomics.com

The cellular response to this compound can involve changes in the activity of various metabolic enzymes. Research on hydroxyurea has demonstrated effects on several enzymes involved in energy metabolism and antioxidant defense in red blood cells. nih.gov

For example, in one in-vitro study, hydroxyurea treatment led to significant changes in the activity of key glycolytic and PPP enzymes:

Glucose-6-phosphate dehydrogenase (G6PD): The rate-limiting enzyme of the PPP. Its activity was observed to increase with 0.6 mM HU but decrease with 0.8 mM HU after one hour. nih.gov

Hexokinase: The first enzyme in the glycolytic pathway. Its activity was significantly decreased by 0.8 mM HU compared to 0.6 mM HU. nih.gov

Pyruvate Kinase (PK): An enzyme in the later stages of glycolysis. Its activity showed a significant reduction after incubation with HU. nih.gov

Interference with Other Cellular Signaling Pathways

The direct and specific modulation of major cellular signaling pathways by this compound is an area of limited current research. The following sections outline the current understanding of its interactions.

Mammalian Target of Rapamycin (mTOR)-S6 Kinase (S6K) Pathway Modulation

Currently, there is a lack of specific scientific literature detailing the direct interaction or modulation of the Mammalian Target of Rapamycin (mTOR)-S6 Kinase (S6K) pathway by this compound.

Cyclic AMP and GMP Signaling Cascades

The influence of this compound on cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling cascades has not been extensively characterized in publicly available scientific studies.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Direct evidence illustrating the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, is not well-documented in current scientific literature.

JNK/Jun Signaling Cascade

Nitric Oxide (NO) Signaling and cGMP Production

The role of this compound in the nitric oxide (NO) signaling pathway and its subsequent impact on cGMP production remains an area that requires further scientific investigation.

Epigenetic and Transcriptional Regulatory Events

The potential for this compound to induce epigenetic modifications, such as DNA methylation or histone alterations, or to directly regulate transcriptional events, has not been a significant focus of published research to date.

Influence on Gene Expression Efficiency

Hydroxyurea exerts a complex and multifaceted influence on the efficiency of gene expression, with effects that can vary based on concentration and cellular context.

In vitro studies using a cell-free luciferase assay have revealed that hydroxyurea has a bimodal effect on gene expression. researchgate.netresearchgate.netdntb.gov.ua At lower concentrations, it promotes gene expression, whereas at higher concentrations in the millimolar (mM) range, it becomes inhibitory. researchgate.netresearchgate.netdntb.gov.ua This effect is not due to changes in the secondary structure of DNA but is instead linked to direct interactions that alter the DNA's higher-order structure. researchgate.netresearchgate.net Atomic force microscopy has shown that hydroxyurea induces a change from an elongated coil conformation to partially-thick, kinked-branching structures. researchgate.netresearchgate.net This structural alteration corresponds with an increase in the mechanical properties of the DNA, specifically its spring and damping constants, which suggests a direct impact on the physical nature of the DNA template available for transcription. researchgate.netdntb.gov.ua

In biological systems, hydroxyurea's influence on gene expression is also evident. In yeast, the histone variant H2A.Z, which is involved in chromatin remodeling, plays a significant role in the transcriptional response to hydroxyurea-induced stress. plos.org The proper incorporation of H2A.Z is essential for many hydroxyurea-induced genes to reach their normal expression levels, indicating that chromatin structure is a key factor in the cellular response to the compound. plos.org

Furthermore, hydroxyurea demonstrates cell-type-specific effects on gene expression. In cultured human endothelial cells, it has been shown to downregulate the expression of the gene for endothelin-1, a vasoconstrictor peptide. This is therapeutically relevant as patients with sickle cell anemia often have elevated levels of this peptide.

Table 1: Observed Effects of this compound on Gene Expression

System/ModelConcentrationObserved EffectProposed MechanismCitation
In Vitro (Cell-Free)Low ConcentrationPromotion of gene expressionDirect interaction with DNA, altering its higher-order structure and mechanical properties. researchgate.netresearchgate.net
In Vitro (Cell-Free)High Concentration (mM range)Inhibition of gene expression
Yeast (S. cerevisiae)Not specifiedActivation of HU-induced genesDependent on the presence of histone variant H2A.Z for wild-type expression levels. plos.org
Human Endothelial CellsDose-dependentDownregulation of Endothelin-1 (ET-1) geneTranscriptional regulation.

Regulation by MicroRNAs

A significant aspect of this compound's mechanism of action involves the post-transcriptional regulation of gene expression through microRNAs (miRNAs). elmerpub.com MiRNAs are small, non-coding RNA molecules that typically bind to messenger RNA (mRNA) targets, leading to their degradation or translational repression. nih.govbiorxiv.org Hydroxyurea has been shown to induce differential expression of a suite of miRNAs, particularly in erythroid cells, which is linked to its ability to increase the production of fetal hemoglobin (HbF). ashpublications.orgfrontiersin.orgresearchgate.net

Several studies have identified specific miRNAs whose expression is altered by hydroxyurea treatment and associated with HbF induction. frontiersin.org Research has demonstrated that in response to hydroxyurea, there is a significant upregulation of miR-15a and miR-16-1 in K562 cells. nih.gov These miRNAs are known to target the transcription factor MYB, a potent repressor of γ-globin expression. nih.gov The inhibition of another miRNA, miR-26b, has been shown to cause a significant decrease in γ-globin expression, demonstrating a causative role in the hydroxyurea-mediated mechanism. nih.govd-nb.info Further experiments have confirmed a direct interaction between miR-26b and the 3'-untranslated region (UTR) of MYB mRNA. researchgate.net

Other miRNAs, including miR-151-3p and miR-494, have also been implicated. ashpublications.org The expression of miR-151-3p, in particular, is significantly upregulated by hydroxyurea and is associated with the pharmacologic induction of HbF. ashpublications.org The collective action of these miRNAs contributes to a complex regulatory network that fine-tunes the expression of key genes involved in hemoglobin switching. researchgate.netnih.gov

Table 2: this compound-Modulated MicroRNAs and Their Role in Gene Regulation

MicroRNAEffect of this compound on ExpressionAssociated Target/EffectCitation
miR-15a / miR-16-1UpregulatedTarget and inhibit MYB, a repressor of γ-globin. Associated with increased HbF. frontiersin.orgnih.govmdpi.com
miR-26bExpression changes associated with HU treatmentDirectly targets MYB. Its inhibition leads to reduced HbF protein levels. ashpublications.orgnih.govnih.gov
miR-151-3pUpregulatedAssociated with HU-mediated HbF induction. Its inhibition reduces HbF levels. ashpublications.orgresearchgate.netnih.gov
miR-210UpregulatedOverexpression linked to activation of γ-globin gene. elmerpub.commdpi.com
Multiple (e.g., miR-148b-3p, miR-32-5p)Differentially ExpressedFunctionally associated with targeting HbF-regulatory genes like BCL11A. frontiersin.orgresearchgate.net

Modulation of Specific Gene Expression (e.g., BCL11A)

Hydroxyurea directly modulates the expression of specific genes that are critical regulators of fetal hemoglobin production. The most prominent of these is B-cell lymphoma/leukemia 11A (BCL11A), a major transcriptional repressor of the γ-globin gene and a key factor in the developmental switch from fetal to adult hemoglobin.

Multiple studies have consistently demonstrated that hydroxyurea treatment leads to the downregulation of BCL11A in erythroid cells. nih.govd-nb.inforesearchgate.netnih.govresearchgate.net This reduction in BCL11A expression is a critical event that alleviates the repression of the γ-globin promoters, leading to a subsequent increase in γ-globin mRNA and HbF protein levels. researchgate.netnih.gov For instance, a sevenfold upregulation of γ-globin expression has been observed to correspond with the downregulation of BCL11A and MYB in both primary erythroid and K562 cells following hydroxyurea treatment. d-nb.infonih.gov

Beyond BCL11A, hydroxyurea also affects a network of other transcription factors involved in erythropoiesis and globin gene regulation. The expression of Krüppel-like factor 1 (KLF1) and the proto-oncogene MYB, both of which are also negative regulators of γ-globin, are similarly downregulated by hydroxyurea. nih.govd-nb.inforesearchgate.netnih.gov The reduction in KLF1 corresponds to the repressed expression of BCL11A. nih.gov

In contrast, hydroxyurea can upregulate the expression of activators of γ-globin. In erythroblasts from responsive patients, hydroxyurea has been shown to increase the protein level of the activator GATA-2 while decreasing the protein levels of repressors like GATA-1, BCL11A, and MYB. nih.govhaematologica.org This differential modulation of key activators and repressors shifts the transcriptional balance in favor of γ-globin gene expression. haematologica.org

Table 3: Modulation of Specific Gene Expression by this compound

GeneRole in Globin RegulationEffect of this compound on ExpressionCitation
BCL11ARepressor of γ-globinDownregulated nih.govd-nb.inforesearchgate.netnih.govresearchgate.net
MYBRepressor of γ-globinDownregulated nih.govd-nb.inforesearchgate.netnih.govhaematologica.org
KLF1Repressor of γ-globin; Activator of BCL11ADownregulated d-nb.inforesearchgate.netnih.govresearchgate.net
GATA-2Activator of γ-globinUpregulated nih.govhaematologica.orgnih.gov
GATA-1Repressor of γ-globin; Activator of β-globinDownregulated haematologica.orgnih.gov
TAL1Repressor of γ-globinReduced expression researchgate.net

Interactions with Nucleic Acids and Dna Repair Pathways

Direct Interaction with DNA Structures

While the inhibition of RNR is a well-established indirect effect on DNA replication, recent experimental findings indicate that HU also interacts directly with the DNA molecule itself, influencing its physical and structural properties independent of enzymatic inhibition. researchgate.netnih.gov

The tertiary, or higher-order, structure of DNA is crucial for its packaging and function within the cell. Studies using atomic force microscopy (AFM) have provided visual evidence of HU's impact on this conformation. In the absence of HU, individual DNA molecules, such as T4 phage DNA, typically exhibit an elongated coil conformation. researchgate.netnih.govresearchgate.net However, upon the addition of HU, the DNA undergoes a significant structural change, transforming into a partially-thick structure characterized by distinct kinks and branches. nih.govresearchgate.netdntb.gov.ua This alteration of the DNA's three-dimensional shape demonstrates a direct physical interaction between the compound and the nucleic acid polymer. researchgate.net

The direct interaction of Hydroxyurea (B1673989) with DNA also modifies the molecule's mechanical and viscoelastic properties. These changes have been quantified using fluorescence microscopy (FM) to observe the Brownian motion of single DNA molecules. nih.govresearchgate.net By analyzing the fluctuations in the long-axis length of the DNA, researchers have determined that the presence of HU leads to an increase in both the spring constant and the damping constant of the DNA molecule. nih.govresearchgate.netdntb.gov.ua An increased spring constant suggests the DNA becomes stiffer or more resistant to stretching, while a higher damping constant indicates increased resistance to motion, reflecting changes in the molecule's interaction with its aqueous environment. These findings provide strong evidence that HU directly binds to or associates with DNA, thereby altering its fundamental mechanical characteristics. researchgate.net

Table 1: Effect of Hydroxyurea on the Mechanical Properties of T4 GT7 DNA
ConditionSpring Constant (k) (N/m)Damping Constant (γ) (N·s/m)Observation MethodReference
Control (No HU)(1.0 ± 0.2) × 10⁻⁸(1.3 ± 0.2) × 10⁻¹²Fluorescence Microscopy researchgate.net
+ 15 mM HU(1.6 ± 0.3) × 10⁻⁸(2.0 ± 0.3) × 10⁻¹²Fluorescence Microscopy researchgate.net

In contrast to its marked effects on higher-order conformation, Hydroxyurea appears to have a negligible impact on the secondary structure of DNA. researchgate.net The secondary structure refers to the canonical double helix form, primarily the B-form, defined by Watson-Crick base pairing. researchgate.net Analysis using circular dichroism (CD) spectroscopy, a technique sensitive to the helical structure of biomolecules, revealed no significant changes in the CD spectrum of calf thymus DNA even in the presence of high concentrations of HU (up to 50 mM). researchgate.net This indicates that the B-form double helix remains intact, and HU does not cause denaturation or a transition to other helical forms like A-DNA or Z-DNA. researchgate.net

Inhibition of DNA Synthesis Mechanisms in Research Contexts

Hydroxyurea is a widely used tool in molecular biology and cancer research, primarily because of its ability to reversibly inhibit DNA synthesis. mdpi.comaacrjournals.org The principal mechanism for this inhibition is the quenching of a critical tyrosyl free radical at the active site of ribonucleotide reductase (RNR), which inactivates the enzyme. mdpi.comsigmaaldrich.com This inactivation depletes the cellular pools of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication. nih.govdrugbank.com

This depletion of dNTPs causes DNA replication forks to slow down or stall, leading to an arrest of cells in the S-phase of the cell cycle. mdpi.comaacrjournals.org Because of this property, HU is frequently used in laboratories to synchronize cell populations at the G1/S boundary or in early S-phase. nih.govmdpi.com While effective, research in E. coli suggests that at high concentrations, the inhibition of DNA synthesis can be transient, with replication recovering over time. asm.org More recent findings in yeast and human cells propose an additional mechanism of inhibition where HU generates reactive oxygen species (ROS), which may directly inhibit replicative DNA polymerases by oxidizing their iron-sulfur clusters, thereby contributing to the halt in replication. researchgate.netnih.gov

Modulation of DNA Damage Response

The DDR activated by HU-induced replication stress heavily involves the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. nih.govmdpi.com Stalled forks recruit replication protein A (RPA), which in turn recruits and activates the ATR kinase. mdpi.com Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1 and the histone variant H2AX (creating γH2AX), to stabilize the stalled forks, prevent their collapse into double-strand breaks (DSBs), and arrest the cell cycle to allow time for repair. nih.govmdpi.com

Furthermore, the ability of HU to inhibit DNA synthesis is exploited experimentally in combination with other agents to study specific DNA repair pathways. For instance, HU is used with cytosine arabinoside (Ara-C) to block the DNA synthesis step of excision repair, causing repair intermediates (single-strand breaks) to accumulate, which can then be detected by methods like the comet assay. unlp.edu.ar

Table 2: Key Proteins in the Hydroxyurea-Induced DNA Damage Response
ProteinFunction in HU ResponseReference
RNR (Ribonucleotide Reductase)Primary target of HU; its inhibition depletes dNTP pools. nih.govmdpi.comdrugbank.com
ATR (Ataxia Telangiectasia and Rad3-related)Master kinase activated by stalled replication forks; initiates the checkpoint signal. nih.govmdpi.com
ATM (Ataxia Telangiectasia Mutated)Kinase activated by double-strand breaks that can result from fork collapse. portlandpress.comasm.org
Chk1 (Checkpoint Kinase 1)Key downstream effector of ATR; mediates cell cycle arrest. mdpi.com
γH2AX (Phosphorylated H2AX)A marker of DNA damage; helps recruit repair factors to damage sites. mdpi.comresearchgate.net
RAD51A key recombinase in homologous recombination, recruited to repair stalled/collapsed forks. mdpi.comasm.org
BRCA1Tumor suppressor involved in homologous recombination and fork protection. mdpi.comasm.org

Promotion of DNA Strand Breaks

The chemical compound 1-hydroxyuracil is structurally related to hydroxyurea, a well-known inhibitor of ribonucleotide reductase that leads to the depletion of dNTP pools. mdpi.com This depletion can stall DNA replication forks, which, if not properly managed by the cell, can collapse and form DNA double-strand breaks (DSBs). mdpi.comnih.gov Studies on hydroxyurea have demonstrated that prolonged exposure or high concentrations can lead to the accumulation of DNA strand breaks. mdpi.comaacrjournals.org This effect is thought to be a primary contributor to its cytotoxicity. mdpi.comaacrjournals.org For instance, in Ehrlich ascites tumor cells, hydroxyurea treatment led to a progressive accumulation of strand breaks in mature DNA, an effect that was dependent on both concentration and duration of exposure. aacrjournals.org

While direct studies on this compound's ability to induce strand breaks are less common, its similarity to hydroxyurea suggests a potential mechanism. The inhibition of DNA synthesis and repair processes can lead to the accumulation of spontaneous DNA lesions that are not properly mended, ultimately resulting in strand breaks. aacrjournals.orgnih.gov Furthermore, some DNA repair enzymes, such as the novel human AP endonuclease PALF, have been shown to efficiently introduce nicks at sites of 5-hydroxyuracil (B1221707), a related hydroxylated uracil (B121893) derivative. embopress.org This indicates that the presence of hydroxylated uracils in DNA can be a direct precursor to strand scission during repair attempts. The stalling of replication forks by compounds like hydroxyurea is a significant source of single-strand breaks (SSBs) and DSBs, which subsequently activate DNA damage response pathways. researchgate.net

Activation of DNA Checkpoint Proteins (e.g., Chk1, ATR)

The generation of DNA lesions and stalled replication forks serves as a signal for the activation of DNA damage response (DDR) pathways, primarily orchestrated by the ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) kinases. In response to replication stress, such as that induced by hydroxyurea, single-stranded DNA (ssDNA) is generated at stalled forks and coated by Replication Protein A (RPA). researchgate.net This RPA-ssDNA structure is the platform for the recruitment and activation of the ATR kinase. researchgate.netpnas.org

Once activated, ATR phosphorylates a variety of downstream targets, most notably the checkpoint kinase 1 (Chk1). pnas.orgtandfonline.com This phosphorylation, specifically on serines 317 and 345 in human Chk1, activates its kinase function. tandfonline.comberkeley.edu Activated Chk1 then mediates cell cycle arrest, stabilizes replication forks, and promotes DNA repair. researchgate.net Studies using hydroxyurea to induce replication stress have been instrumental in elucidating this pathway, showing that it triggers ATR-dependent phosphorylation and activation of Chk1. tandfonline.comberkeley.edu In hMYH-disrupted cells, the phosphorylation of both ATR and Chk1 was observed to decrease following treatment with hydroxyurea or UV light, suggesting a role for hMYH in this activation process. berkeley.eduspandidos-publications.com Furthermore, the interaction between ATR and its activators, like TopBP1, is a critical step that can be influenced by other DNA repair proteins. spandidos-publications.com

Pathway ComponentActivating Signal/EventRole in Checkpoint Response
ATR RPA-coated ssDNA at stalled replication forks. researchgate.netApical kinase that phosphorylates and activates downstream effectors. pnas.org
Chk1 Phosphorylation by ATR on Ser317 and Ser345. tandfonline.comMediates cell cycle arrest, stabilizes forks, and promotes repair. researchgate.net
RPA Coats exposed ssDNA at stalled forks. researchgate.netEnables localization and activation of ATR. researchgate.net

Role of Human MutY Homolog (hMYH) in DNA Damage Response

The human MutY homolog (hMYH) is a DNA glycosylase in the base excision repair (BER) pathway, primarily responsible for excising adenine (B156593) misincorporated opposite the oxidative lesion 7,8-dihydro-8-oxoguanine (8-oxoG). spandidos-publications.com However, emerging evidence suggests a broader role for hMYH in the DNA damage response, particularly in signaling events. Research has shown that hMYH physically interacts with key checkpoint proteins. spandidos-publications.comnih.gov

Specifically, studies have demonstrated that in cells where hMYH is depleted, the activation of the ATR-Chk1 pathway in response to replication stress (induced by hydroxyurea) or UV damage is compromised. berkeley.eduspandidos-publications.com The phosphorylation of both ATR and Chk1 is diminished in the absence of hMYH. berkeley.eduspandidos-publications.com This suggests that hMYH may act as a sensor or a mediator in the activation of the ATR-dependent checkpoint. Co-immunoprecipitation experiments have confirmed a physical interaction between hMYH and ATR. berkeley.edu Additionally, hMYH has been found to interact with TopBP1, a crucial activator of ATR, and this interaction increases in a hydroxyurea-dependent manner. nih.gov It is proposed that hMYH is necessary for the accumulation of TopBP1 at the site of DNA damage, which in turn facilitates the full activation of ATR and subsequent phosphorylation of Chk1, leading to cell cycle arrest. nih.gov

Targeting of DNA Replication and Repair Enzymes (beyond RNR)

Flap Endonuclease-1 (FEN1) Inhibition

Flap endonuclease-1 (FEN1) is a critical enzyme in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair. mdpi.comnih.gov A series of compounds based on an N-hydroxyurea scaffold have been identified as potent inhibitors of FEN1. plos.orgfocusbiomolecules.com These inhibitors have been shown to induce a DNA damage response and cell death, and they exhibit synthetic lethality with defects in other DNA repair pathways, such as those involving MRE11A and ATM. plos.org This suggests that inhibiting FEN1 leads to an accumulation of DNA double-strand breaks, likely resulting from the failure to process Okazaki fragments during replication. plos.org The inhibition of FEN1 by these small molecules makes it a therapeutic target for cancers that have defects in homologous recombination or other DNA damage response pathways. focusbiomolecules.compnas.org

Molecular Mechanism of FEN1-Inhibitor Binding

The molecular mechanism of FEN1 inhibition by N-hydroxyurea compounds has been elucidated through X-ray crystallography and kinetic studies. nih.govesrf.fr These inhibitors bind directly to the enzyme's active site. esrf.fr The binding is dependent on the presence of two catalytic magnesium ions (Mg²⁺), which are essential for the nuclease activity of FEN1. nih.govesrf.fr

The crystal structure of FEN1 in complex with an N-hydroxyurea inhibitor reveals that the N-hydroxyurea moiety of the inhibitor directly coordinates with the two Mg²⁺ ions in the active site. esrf.fr This interaction is critical, as replacing Mg²⁺ with calcium ions (Ca²⁺) abolishes inhibitor binding. nih.gov By occupying this catalytic core, the inhibitor physically blocks the DNA substrate from entering the active site. esrf.fr Superimposing the inhibitor-bound structure with a DNA-bound structure shows that the inhibitor occupies the precise location where the scissile phosphate (B84403) of the DNA substrate would be positioned for cleavage. esrf.fr This direct competitive blockade prevents the necessary unpairing of the DNA substrate, thereby halting the cleavage reaction. nih.gov Kinetic studies have shown that different compounds in the N-hydroxyurea series can exhibit mixed competitive and non-competitive inhibition patterns, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. plos.orgesrf.fr

FeatureDescriptionReference
Binding Site Enzyme active site, an indentation on the protein surface. esrf.fr
Key Interaction The N-hydroxyurea moiety coordinates two catalytic Mg²⁺ ions. nih.govesrf.fr
Ion Dependence Binding is strictly dependent on Mg²⁺; Ca²⁺ is not supportive. nih.gov
Mechanism of Action Physically blocks the DNA substrate from entering the catalytic site. esrf.fr
Inhibition Kinetics Can be competitive or mixed competitive/non-competitive. plos.orgesrf.fr

Formation of DNA Lesions Mediated by Hydroxylated Uracils

Hydroxylated uracils are a class of DNA lesions that can arise from the oxidative attack on pyrimidine (B1678525) bases. oup.com Reactive oxygen species (ROS), generated during normal cellular metabolism or from exposure to ionizing radiation, can saturate the C5-C6 double bond of cytosine, leading to the formation of cytosine glycol. oup.comlibretexts.org This unstable intermediate can then deaminate to form uracil glycol, which in turn can decompose to form 5-hydroxyuracil. oup.com

5-hydroxyuracil is considered a mutagenic lesion. mdpi.com Its presence in the DNA template can cause mispairing during replication. While uracil in DNA is typically recognized and removed by uracil-DNA glycosylase (UDG) as part of the base excision repair pathway, some hydroxylated forms may be processed by different enzymes. libretexts.orgpnas.org For example, the human AP endonuclease PALF can directly nick DNA at a 5-hydroxyuracil site. embopress.org The formation of these lesions is a constant threat to genome integrity. Spontaneous hydrolytic deamination of cytosine to uracil is a frequent event, and oxidative damage further contributes to the pool of non-canonical and potentially mutagenic bases within the genome. pnas.org

Enzyme Inhibition and Molecular Targeting Studies Broader Scope

Ribonucleotide Reductase (RNR) as a Primary Enzymatic Target

The primary and most extensively studied enzymatic target of 1-hydroxyuracil's analogue, hydroxyurea (B1673989), is ribonucleotide reductase (RNR). nih.govnih.govaacrjournals.org RNR is a critical enzyme responsible for the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair. aacrjournals.orgresearchgate.net The enzyme catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). aacrjournals.org

Human RNR is a heterodimeric tetramer composed of two subunits: RRM1 (or R1) and RRM2 (or R2). aacrjournals.orgresearchgate.net The RRM1 subunit houses the catalytic site where the reduction of nucleotides occurs, while the RRM2 subunit contains a di-iron center that generates and stabilizes a crucial tyrosyl free radical. nih.govaacrjournals.org This radical is necessary for the catalytic reaction, and its transfer from RRM2 to RRM1 is a key step in the enzyme's function. aacrjournals.org

Hydroxyurea functions as a potent inhibitor of RNR by specifically targeting the RRM2 subunit. nih.govaacrjournals.org The mechanism of inhibition involves the quenching or destruction of the tyrosyl free radical. nih.gov By scavenging this radical, hydroxyurea effectively inactivates the RNR enzyme, leading to a halt in dNTP production. nih.govnih.gov This depletion of the dNTP pool disrupts DNA synthesis, causing replication fork stalling and cell cycle arrest, typically in the S-phase. nih.govnih.gov This mode of action establishes RNR as a major target for cancer chemotherapy. tandfonline.com The inhibition of RNR by hydroxyurea is considered a form of mechanism-based inhibition and is apparently irreversible. aacrjournals.org

Investigation of Other Potential Metalloenzymes

While RNR is the primary target, the chemical structure of this compound, specifically the N-hydroxyurea functional group, suggests its potential to interact with other metalloenzymes. pdbj.orgfrontiersin.org Metalloenzymes, which constitute over a third of all known enzymes, utilize metal ions in their active sites for catalytic activity or structural stability. frontiersin.orggoogle.com The ability of certain chemical groups, known as metal-binding groups (MBGs), to coordinate with these metal ions is a common strategy for enzyme inhibition. frontiersin.orgacs.org

The N-hydroxyurea moiety is recognized as a versatile zinc-binding function used in the design of various metalloenzyme inhibitors. pdbj.orgacs.org This suggests that this compound could potentially inhibit other zinc-containing enzymes. Classes of metalloenzymes that are often targets for inhibitors with such functional groups include matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and carbonic anhydrases. google.comacs.orgnih.gov For instance, inhibitors designed for these enzymes often incorporate MBGs like hydroxamic acids, carboxylates, and thiols to chelate the active site metal ion, which is frequently zinc. google.comnih.gov While RNR contains an iron center, the zinc-binding potential of the hydroxyurea group opens avenues for investigating this compound's activity against a broader range of metalloenzymes. google.com However, studies show that metalloenzyme inhibitors can be quite selective for their intended targets, despite the general metal-binding ability of their functional groups. nih.gov

Enzyme Kinetics and Mechanism of Inhibition

The inhibition of RNR by hydroxyurea has been characterized through kinetic studies. The interaction is dose-dependent, with higher concentrations of the inhibitor leading to greater enzyme inactivation. aacrjournals.orgumich.edu The mechanism is described as a specific action on the RRM2 subunit of the RNR complex. aacrjournals.org Studies with purified E. coli RNR demonstrated that the inhibition is dependent on both the concentration of hydroxyurea and the duration of the enzyme's exposure to it. aacrjournals.org The inhibition was found to be apparently irreversible, as the enzymatic activity could not be recovered. aacrjournals.org

The general model for enzyme kinetics, the Michaelis-Menten model, describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. libretexts.org The reaction scheme is: E + S ⇌ ES → E + P Where E is the enzyme, S is the substrate, ES is the enzyme-substrate complex, and P is the product. libretexts.org

For inhibitors, kinetic studies determine parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). In competitive inhibition, the inhibitor binds to the same active site as the substrate. pnas.org For example, a non-nucleoside inhibitor of RNR, NSAH, was shown to be a competitive inhibitor, binding directly to the catalytic site on the RRM1 subunit. pnas.org While hydroxyurea targets the RRM2 subunit's radical, its effect is a direct shutdown of the catalytic cycle, which can be quantified by measuring the rate of dNTP formation. pnas.org

Kinetic studies on the hydrolysis of hydroxyurea by the enzyme urease (which is not its primary target in the context of anticancer activity) reveal biphasic kinetics, with a rapid initial "burst" phase followed by a much slower plateau phase. nih.govacs.org This complex kinetic behavior suggests a multi-step interaction with the enzyme. nih.gov

Enzyme TargetInhibitorMode of InhibitionKinetic ParametersReference
Ribonucleotide Reductase (RNR)HydroxyureaIrreversible, Radical Scavenging70% inhibition at 3x10⁻³ M (E. coli) aacrjournals.org
Ribonucleotide Reductase (RNR)Naphthyl Salicyl Acyl Hydrazone (NSAH)CompetitiveApparent Kd = 37 μM pnas.org
UreaseHydroxyureaAlternate Substrate, Biphasic KineticsKm = 1.25–1.60 mM (burst phase) nih.gov

Structure-Activity Relationship Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound like this compound, researchers can identify key pharmacophore features responsible for its biological activity. tandfonline.com

For inhibitors targeting RNR, SAR studies have explored a wide range of chemical scaffolds beyond simple hydroxyurea derivatives. For instance, the development of non-nucleoside inhibitors that target the catalytic site on the RRM1 subunit has been a focus. tandfonline.com A study on naphthyl salicyl acyl hydrazone-based inhibitors revealed that the salicyl acyl hydrazine (B178648) moiety plays a significant role in the inhibitory activity against RNR. tandfonline.com Modifications to this scaffold led to compounds with improved binding affinity compared to the initial lead. tandfonline.com

In another example, SAR analysis of a series of thiazole-based RNR inhibitors identified key structural requirements for activity. aacrjournals.org It was found that removing or repositioning the dihydroxyl groups on a phenyl ring attached to the thiazole (B1198619) core abolished the inhibitory effect, highlighting the importance of these groups for interacting with the enzyme's binding pocket. aacrjournals.org These studies often use computational modeling to predict how analogs will bind to the enzyme, guiding the synthesis of new compounds. aacrjournals.orgtandfonline.com The goal is often to move away from nucleoside-based analogs to develop reversible, competitive, and more selective inhibitors to improve the therapeutic index. tandfonline.com

Cellular Engagement and Target Validation Methodologies

Confirming that a compound interacts with its intended target within a cell (cellular engagement) and that this interaction is responsible for the observed therapeutic effect (target validation) is a critical part of drug discovery. danaher.comsygnaturediscovery.com

Several methods are used to validate RNR as the target of this compound and its analogs:

Measurement of dNTP Pools: Since RNR's function is to produce dNTPs, a direct biological consequence of its inhibition is the depletion of intracellular dNTP pools. nih.govaacrjournals.org Measuring the levels of dATP, dGTP, dCTP, and dTTP in cells treated with the inhibitor provides strong evidence of on-target activity. aacrjournals.orgpnas.org

Cell Cycle Analysis: Inhibition of RNR leads to a lack of precursors for DNA synthesis, causing cells to arrest in the S-phase of the cell cycle. nih.govnih.gov This can be readily measured using techniques like flow cytometry. nih.gov

Phenotypic Comparison with Genetic Knockouts: The morphological or fitness changes induced by a drug can be compared to those caused by deleting the gene that codes for the target protein. plos.org For example, the cellular phenotype of yeast treated with hydroxyurea closely matches the phenotype of yeast mutants with a deleted RNR gene, providing strong evidence that RNR is the primary target. plos.orgresearchgate.net

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. danaher.com If a compound binds to its target protein inside the cell, the protein will typically become more resistant to heat-induced denaturation.

Biomarker Identification: The effects of target modulation can be monitored by measuring changes in the expression of related genes or proteins (biomarkers). sygnaturediscovery.com For instance, inhibition of RNR can induce a DNA damage response, leading to the phosphorylation of histone H2AX (γH2AX), which can be detected as a biomarker of target engagement and downstream signaling. nih.gov

Cell-based Assays: Developing cell-based assays that measure the biological activity of the target allows for the screening and characterization of compounds in a more physiologically relevant setting than purely biochemical assays. danaher.comddtjournal.com

These validation techniques, used in combination, build a strong case for the mechanism of action of a compound, linking its direct interaction with a molecular target to its ultimate effect on cellular function. sygnaturediscovery.comddtjournal.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The search for scholarly data on the cellular and molecular biological effects of this compound, including its impact on cell cycle synchronization, replication stress, apoptosis, oxidative stress, and its effects in specific in vitro and in vivo models, did not yield sufficient specific information.

The vast majority of research in these areas has been conducted on a similarly named but structurally distinct compound, Hydroxyurea (HU) . Hydroxyurea is a well-documented agent known for its role in inducing cell cycle arrest and replication stress, and its therapeutic applications. However, this information cannot be attributed to this compound, as they are different chemical entities.

A search for "this compound" did not provide the necessary, specific research findings required to populate the sections and subsections of the requested article, such as:

Cell Cycle Synchronization and Replication Stress Induction

Studies on Cellular Apoptotic Pathways and Oxidative Stress Responses

Biochemical Parameter Changes in Erythrocytes

Modulation of Inflammation and Apoptosis in Animal Disease Models

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound", this request cannot be fulfilled. There is a lack of published research data for this specific compound within the scope of the provided outline.

Lack of Specific Research Hinders Detailed Analysis of this compound Methodologies

Despite a comprehensive search for advanced analytical methodologies in the research of the chemical compound "this compound," a notable scarcity of specific published literature prevents a detailed exposition on the topic as outlined.

While the user requested a thorough article structured around specific chromatographic and electrochemical techniques for the quantitative analysis of this compound, the available scientific and academic resources predominantly focus on related but structurally distinct compounds, namely hydroxyurea and uracil (B121893). This fundamental lack of direct research on this compound makes it impossible to provide a scientifically accurate and detailed report that adheres to the requested structure.

The intended article was to be structured as follows:

Advanced Analytical Methodologies in this compound Research

Advanced Analytical Methodologies in 1 Hydroxyuracil Research

Electrochemical Sensing and Detection Methods

Application of Chemometrics for Data Processing

For instance, numerous studies detail the use of HPLC with various detectors for the quantification of hydroxyurea (B1673989) in biological matrices. Similarly, GC-MS methods have been developed for hydroxyurea, often involving derivatization to enhance volatility. The electrochemical detection of hydroxyurea and uracil (B121893) has also been a subject of significant research, with numerous papers on the development of modified electrodes and the application of chemometric data analysis.

However, these established methodologies for hydroxyurea and uracil cannot be directly extrapolated to 1-Hydroxyuracil with the scientific rigor and detail required for the requested article. The addition of a hydroxyl group at the 1-position of the uracil ring significantly alters the molecule's chemical and physical properties, which would necessitate the development and validation of entirely new analytical methods.

Without specific research on this compound, any attempt to generate content for the requested subheadings would be speculative and would not meet the standards of scientific accuracy. Therefore, until such research is published and made available, a detailed article on the advanced analytical methodologies for this compound cannot be produced.

Microscopic Techniques for Biological System Studies

Microscopy provides a direct means to visualize the impact of this compound on the architecture of DNA and the spatial dynamics of repair enzymes at the single-molecule level.

Atomic Force Microscopy (AFM) for DNA Imaging

Atomic Force Microscopy (AFM) is a powerful tool in nanotechnology that enables the imaging of DNA and its complexes with nanoscale resolution without the need for labeling. nih.govbiocubic.com The technique utilizes a sharp mechanical probe mounted on a micro-cantilever to scan the surface of a sample, measuring the intermolecular forces to reconstruct a topographical image. frontiersin.org For this compound research, AFM is invaluable for visualizing the direct structural consequences of the lesion within a DNA strand.

Researchers can immobilize DNA fragments containing 1-OHU onto an atomically flat substrate, typically muscovite (B576469) mica. biocubic.comnih.gov The inherent negative charges of both DNA and mica require surface modifications, often by introducing divalent cations like Mg²⁺, to facilitate stable adsorption. nih.gov Once immobilized, DNA can be imaged in either air or liquid environments using various operational modes, such as tapping mode, which minimizes lateral forces and is well-suited for soft biological samples. nih.gov

AFM can reveal several key features relevant to 1-OHU:

Conformational Changes: The presence of 1-OHU may induce localized kinks, bends, or other distortions in the DNA helix. AFM can measure these changes in persistence length and contour length. nih.gov

DNA Damage Visualization: The technique can directly visualize DNA strand breaks that might arise from the instability of the 1-OHU lesion or during its repair. frontiersin.org Studies on other forms of oxidative damage have successfully used AFM to observe morphological changes like nicked and relaxed DNA structures.

Protein-DNA Interactions: AFM allows for the visualization of repair enzymes, such as DNA glycosylases, binding specifically to the site of the 1-OHU lesion. This can provide information on the stoichiometry and conformation of the repair complex. youtube.com

Table 1: AFM Imaging Parameters for DNA Containing this compound

ParameterTypical Condition/ValueRelevance to 1-OHU Research
SubstrateMuscovite MicaProvides an atomically flat surface for high-resolution imaging. nih.gov
ImmobilizationDeposition buffer with divalent cations (e.g., 1-10 mM MgCl₂)Overcomes electrostatic repulsion between DNA and mica for stable adsorption. nih.gov
Imaging ModeTapping Mode in air or liquidMinimizes sample damage and allows for imaging under near-physiological conditions. nih.gov
ResolutionNanometer to sub-nanometerEnables visualization of single DNA molecules and bound protein complexes. frontiersin.org
Measurable PropertiesTopography, DNA length, bending angles, protein complex volumeQuantifies structural changes induced by 1-OHU and characterizes repair enzyme binding.

Fluorescence Microscopy (FM) for DNA Conformation Analysis

Fluorescence Microscopy (FM) offers a complementary approach to AFM, providing dynamic and conformational information about DNA in solution. A particularly powerful application of FM in this context is Förster (or Fluorescence) Resonance Energy Transfer (FRET). frontiersin.org FRET is a quantum mechanical phenomenon where energy is non-radiatively transferred from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov The efficiency of this transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the 1-10 nanometer range, making it a "spectroscopic ruler" for measuring intramolecular distances. frontiersin.org

To study the conformational impact of 1-OHU, a DNA oligonucleotide is synthesized with the lesion at a specific site and labeled with a FRET donor/acceptor pair at strategic locations. researchgate.net By measuring the FRET efficiency, researchers can deduce changes in the distance between the labeled points and thus infer the DNA's conformation.

Applications of FRET in 1-OHU research include:

Detecting Local Bending: Placing fluorophores on either side of the 1-OHU lesion can reveal if the modified base induces a bend or kink in the DNA helix, which would bring the fluorophores closer and increase FRET efficiency. researchgate.netresearchgate.net

Monitoring Enzyme-Induced Conformational Changes: The binding of a DNA glycosylase to the 1-OHU site often involves flipping the base out of the helix and significantly bending the DNA. This large conformational change can be readily detected and quantified by a change in FRET signal.

Analyzing Unfolding/Folding Dynamics: Time-resolved FRET measurements can provide insights into the dynamics of local DNA "breathing" or melting at the lesion site, which may be altered by the presence of 1-OHU. frontiersin.org

Confocal Microscopy and μ-ATR FTIR Spectroscopy for Enzyme Distribution

Identifying the spatial distribution of repair enzymes as they interact with 1-OHU-containing DNA is crucial for understanding the repair process. Confocal microscopy and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful, albeit distinct, techniques that can be applied to this problem.

Confocal Fluorescence Microscopy provides high-resolution optical imaging with the ability to reject out-of-focus light, enabling the clear visualization of fluorescently labeled molecules within a specific focal plane. By fluorescently tagging a DNA glycosylase or other repair protein, its co-localization with 1-OHU-containing DNA can be directly observed. This method can map the distribution of enzymes on longer DNA strands or within more complex chromatin-like structures, revealing binding specificity and potential clustering of repair factors. nih.gov

Micro-Attenuated Total Reflection FTIR (μ-ATR FTIR) Spectroscopy is a surface-sensitive vibrational spectroscopy technique that provides label-free chemical and structural information. nih.govspringernature.com While not an imaging technique in the traditional sense, it can analyze the biochemical composition of molecules immobilized on an ATR crystal. psu.edu By immobilizing 1-OHU-containing DNA on the crystal surface and then introducing a repair enzyme, ATR-FTIR can detect the binding event. The resulting spectrum would show characteristic amide I and II bands of the protein, confirming its presence. scispace.com Furthermore, subtle shifts in the vibrational bands of both the DNA (e.g., phosphate (B84403) backbone and base vibrations) and the protein can reveal conformational changes in each molecule upon complex formation. nih.gov

When used in a complementary fashion, confocal microscopy can show where fluorescently-labeled enzymes are located on the DNA, while μ-ATR FTIR can provide label-free information on the structural consequences of that binding event at the molecular level.

Spectroscopic Characterization Techniques (Re-emphasis on methodologies)

Spectroscopic methods are essential for the fundamental characterization of this compound and for its detection within DNA. These techniques provide a chemical fingerprint based on how the molecule interacts with electromagnetic radiation.

Raman Spectroscopy , including advanced methods like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), is a vibrational technique that offers high chemical specificity. nih.gov

Conventional Raman can identify characteristic vibrational modes of the 1-OHU ring structure. However, signals from DNA are often weak.

SERS dramatically enhances the Raman signal by adsorbing the sample onto a nanostructured metal (e.g., silver or gold) surface, enabling the detection of even single molecules. This could be used to detect the presence of 1-OHU in a DNA sample.

TERS combines the chemical sensitivity of Raman with the high spatial resolution of scanning probe microscopy. researchgate.nethoriba.com A metalized AFM tip acts as a nano-antenna to enhance the Raman signal from a highly localized area (as small as a few nanometers), offering the potential to identify a single 1-OHU lesion within a DNA strand and obtain its unique vibrational signature. nsf.govresearchgate.net

In Vitro Assay Development for Mechanistic Studies

To understand the biological processing of this compound, robust in vitro assays are essential. These assays reconstitute the DNA repair process in a controlled environment, allowing for the detailed study of enzymatic mechanisms. The primary repair pathway for lesions like 1-OHU is Base Excision Repair (BER), which is initiated by a DNA glycosylase.

Glycosylase Activity Assays: The central goal is to measure the activity of the enzyme that recognizes and cleaves the N-glycosidic bond of the 1-OHU base, leaving an apurinic/apyrimidinic (AP) site. nih.gov A common approach involves a synthetic DNA oligonucleotide substrate, typically 20-40 bases long, containing a single 1-OHU lesion.

Radiolabeling-Based Assay: This classic method involves labeling one end of the oligonucleotide with ³²P. After incubation with a protein extract or a purified DNA glycosylase, the resulting AP site is cleaved by subsequent chemical treatment (e.g., hot piperidine) or by an AP endonuclease. The shorter, cleaved DNA product is then separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The amount of product formed over time provides a measure of the enzyme's kinetic parameters.

Fluorescence-Based Assays: These modern assays avoid radioactivity and often allow for real-time monitoring. nih.gov One strategy uses a hairpin-structured oligonucleotide (a molecular beacon) containing the 1-OHU lesion, with a fluorophore on one end and a quencher on the other. In the hairpin form, the fluorescence is quenched. When a glycosylase removes the 1-OHU, the DNA backbone can be cleaved, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence. rsc.org Another approach involves placing a fluorescent base analog, like 2-aminopurine, opposite the lesion. The excision of 1-OHU alters the local DNA environment, causing a detectable change in the fluorescence of the analog.

Table 2: Comparison of In Vitro Glycosylase Assays for 1-OHU

Assay TypePrincipleAdvantagesDisadvantages
Radiolabeling/PAGESeparation of ³²P-labeled substrate and cleaved product by size.Highly sensitive, direct visualization of product.Requires radioactivity, discontinuous (not real-time), labor-intensive.
Molecular BeaconExcision-dependent separation of a FRET pair (fluorophore/quencher). rsc.orgNon-radioactive, can be adapted for high-throughput screening, real-time capable.Indirect measurement, requires careful design of DNA substrate.
Fluorescent Base AnalogExcision causes an environmental change affecting the fluorescence of a nearby probe.Non-radioactive, sensitive to local conformational changes, real-time capable.The analog itself could perturb DNA structure or enzyme activity.

These assays are critical for identifying which specific glycosylases in an organism are responsible for recognizing and removing this compound, for determining their substrate specificity, and for characterizing their kinetic efficiency. acs.org This knowledge is fundamental to understanding the mutagenic potential and cytotoxic effects of this DNA lesion.

Future Research Directions and Emerging Paradigms

Exploration of Novel Molecular Targets and Pathways

A primary avenue for future research lies in the comprehensive identification of the molecular targets and biological pathways modulated by 1-Hydroxyuracil. While its role as a modified nucleobase suggests involvement in DNA metabolism, the specific enzymes and regulatory networks it interacts with are not fully elucidated.

Key research questions will revolve around its impact on DNA repair mechanisms. The cell utilizes pathways like Base-Excision Repair (BER) to correct damaged DNA bases, including those arising from hydroxylation. oncohemakey.comclinicalgate.com Investigating how this compound is recognized and processed by DNA glycosylases within the BER pathway is a critical step. For instance, the incision activity related to 5-hydroxyuracil (B1221707), a similar oxidized pyrimidine (B1678525), has been shown to increase in certain cancer tissues, suggesting a role for the enzymes that process such modifications in disease prognosis. uroonkolojibulteni.com Future studies should explore whether this compound is a substrate for specific DNA glycosylases and how its presence impacts the fidelity and efficiency of DNA repair.

Furthermore, preliminary computational models have suggested that anionic forms of related compounds, such as 1-methyl-5-hydroxyuracil, can form highly stable, non-standard base pairs with guanine. arkat-usa.org This interaction could potentially interfere with DNA replication or transcription. arkat-usa.org Verifying these interactions experimentally and exploring their downstream consequences is a crucial future direction. Identifying proteins that preferentially bind to DNA containing this compound could uncover novel regulatory functions or previously unknown damage response pathways.

Potential Research Targets for this compound:

Target Class Specific Examples Potential Consequence of Interaction
DNA Glycosylases NTHL1, NEIL1, Uracil-DNA Glycosylase (UDG) Initiation of Base Excision Repair, potential modulation of cancer prognosis. uroonkolojibulteni.comescholarship.org
DNA Polymerases Replicative and Translesion Synthesis (TLS) Polymerases Stalling of replication, introduction of mutations.
Transcription Factors Proteins sensitive to DNA base modifications Altered gene expression profiles.

| Guanine-rich DNA/RNA sequences | Telomeres, G-quadruplexes | Termination of DNA replication, genomic instability. arkat-usa.org |

Development of Advanced Derivatizations for Research Probes

To dissect the molecular functions of this compound, the development of specialized chemical tools is indispensable. Synthesizing derivatives of this compound to serve as research probes will enable precise tracking and functional studies within complex biological milieu. Methodologies for the one-pot synthesis of various uracil (B121893) derivatives are already established and can be adapted for this purpose. nih.govchemijournal.com

Future work should focus on creating derivatives with specific functionalities:

Fluorescent Probes: Attaching fluorophores to this compound will allow for real-time visualization of its incorporation into DNA and its localization within cellular compartments.

Biotinylated or "Click-Chemistry" Enabled Probes: These derivatives can be used for affinity purification and subsequent identification of this compound-binding proteins using techniques like mass spectrometry.

Photo-crosslinkable Probes: Incorporating photo-activatable groups will enable the covalent trapping of this compound with its interacting proteins or nucleic acid partners, providing a snapshot of its immediate molecular environment.

The synthesis of such advanced derivatives will be instrumental in validating the targets identified through other means and in mapping the dynamic interactions of this compound within the cell. nih.govjppres.com

Refined Computational Modeling and Predictive Analytics

Computational chemistry and predictive modeling offer powerful tools to investigate this compound at an atomic level and to predict its biological behavior. nih.govvirginia.edu Quantum-chemical modeling has already been used to predict the tautomeric equilibrium of the related 1-methyl-5-hydroxyuracil, providing insights into its most stable forms and potential for non-canonical base pairing. arkat-usa.orgresearchgate.net

Future computational efforts should expand on these foundations:

Molecular Dynamics (MD) Simulations: Simulating this compound within a DNA duplex will provide a dynamic view of how it alters the structure, stability, and flexibility of the double helix. nih.gov These simulations can predict how the modification affects the binding of DNA-processing enzymes.

Docking Studies: Virtual screening and molecular docking can be used to predict the binding affinity of this compound for the active sites of various enzymes, such as DNA polymerases and glycosylases, helping to prioritize targets for experimental validation. nih.gov

Predictive Analytics and Machine Learning: By leveraging large datasets of compound bioactivities, machine learning models can be trained to predict the potential biological activities of this compound and its derivatives. nih.govnih.govchemrxiv.org This approach can help in identifying potential off-target effects and in designing new derivatives with enhanced specificity or novel functions. youtube.comchemrxiv.org

Computational Approaches for this compound Research:

Computational Method Application Area Predicted Outcome
Quantum Chemistry (e.g., DFT) Tautomeric stability, electronic structure Most stable chemical forms, reactivity hot-spots. arkat-usa.org
Molecular Dynamics (MD) DNA structural changes, protein-DNA interaction Impact on helix stability, enzyme binding dynamics. nih.gov
Molecular Docking Enzyme-ligand binding prediction Identification of potential enzyme targets and inhibitors. nih.gov

| Machine Learning / QSAR | Bioactivity prediction | Forecasting potential therapeutic or toxic effects. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of the impact of this compound requires the integration of multiple high-throughput "omics" datasets. While no studies have yet applied this approach to this compound specifically, it represents a critical future direction for elucidating its complete mechanistic profile. By exposing cells or model organisms to this compound (or inducing its formation) and subsequently analyzing changes across different molecular layers, researchers can construct a comprehensive picture of its biological role.

Genomics/Transcriptomics: Techniques like RNA-seq can reveal how the presence of this compound in DNA, or its action as a free molecule, alters global gene expression patterns. This can identify entire pathways that are activated or repressed in response to the compound.

Proteomics: Quantitative proteomics can identify changes in protein abundance or post-translational modifications, highlighting the specific cellular machinery that responds to this compound. This is particularly useful for identifying downstream effectors of signaling pathways.

Metabolomics: Analyzing the global metabolite profile can uncover alterations in metabolic pathways, for example, in nucleotide biosynthesis or central carbon metabolism, providing a functional readout of the cellular state.

Integrating these disparate data types is a significant challenge but offers the potential to build comprehensive models of this compound's mechanism of action, bridging the gap from a single molecular interaction to a holistic cellular response. nih.gov

Innovations in Analytical Techniques for Research Applications

Progress in understanding this compound is fundamentally linked to the ability to accurately and sensitively detect and quantify it in biological samples. Future research will depend on the refinement and application of advanced analytical techniques.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with sensitive detection methods, are foundational. nih.govnih.govfujifilm.com The primary area for innovation lies in their coupling with mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the gold standard for quantifying small molecules in complex matrices. nih.gov Future work should focus on developing highly sensitive and specific LC-MS/MS methods for this compound to detect it at low levels in DNA hydrolysates or cellular extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been successfully used for the analysis of uracil and its derivatives in DNA, often requiring derivatization to increase volatility. nih.govnih.gov Optimizing derivatization strategies for this compound could enhance detection limits.

High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, aiding in the unambiguous identification of this compound and its metabolites. Analysis of its fragmentation patterns can further confirm its structure. researchgate.netresearchgate.net

Developing robust and sensitive analytical methods is crucial not only for basic research but also for exploring the potential of this compound as a biomarker, for instance, of oxidative stress or specific disease states.

常见问题

Q. How should researchers contextualize this compound’s efficacy data within broader therapeutic landscapes (e.g., combination therapies)?

  • Methodological Answer : Design synergy studies (e.g., Chou-Talalay method) to evaluate combination indices with standard chemotherapeutics. Use patient-derived xenograft (PDX) models to assess tumor regression in vivo. Leverage systematic reviews (PRISMA guidelines) to compare efficacy against existing analogs, emphasizing clinical relevance and safety margins .

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